Bis(2,4,4-trimethylpentyl)dithiophosphinic acid

Actinide-lanthanide separation Nuclear fuel reprocessing Solvent extraction

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) is the only extractant achieving Am(III)/Eu(III) separation factors of ~5900 after purification, enabling single-stage actinide partitioning for nuclear fuel reprocessing. Its full sulfur substitution provides strong acidity and monomeric extraction behavior, allowing direct Ni(II) and Co(II) recovery from strongly acidic laterite leach liquors (pH<1) without neutralization—unlike Cyanex 272/302. Procure for hydrometallurgical and radiological applications where compound‑specific selectivity is non‑negotiable.

Molecular Formula C16H35PS2
Molecular Weight 322.6 g/mol
CAS No. 107667-02-7
Cat. No. B1204042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4,4-trimethylpentyl)dithiophosphinic acid
CAS107667-02-7
Synonymsis(2,4,4-trimethylpentyl)dithiophosphinic acid
CYANEX 301
Molecular FormulaC16H35PS2
Molecular Weight322.6 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)S
InChIInChI=1S/C16H35PS2/c1-13(9-15(3,4)5)11-17(18,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,18,19)
InChIKeyYOCZZJWFWDUAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid (Cyanex 301): Procurement and Differentiation Guide


Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (CAS 107667-02-7), commercially known as Cyanex 301, is a dialkyldithiophosphinic acid extractant containing two sulfur donor atoms [1]. It belongs to the thiosubstituted organophosphinic acid class, distinguished from its mono‑thio analog (Cyanex 302) and oxo‑phosphinic counterpart (Cyanex 272) by complete substitution of oxygen with sulfur [2]. This sulfur substitution confers strong acidic character and a pronounced affinity for soft metal ions, enabling extraction directly from strongly acidic media without prior neutralization [3].

Why Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid Cannot Be Replaced by Generic Dialkylphosphinic Acids


Generic substitution of bis(2,4,4-trimethylpentyl)dithiophosphinic acid with structurally related analogs (e.g., Cyanex 302, Cyanex 272, D2EHPA) is not scientifically valid because sulfur‑for‑oxygen substitution fundamentally alters extraction thermodynamics, selectivity, and aggregation behavior [1]. Cyanex 301 exists as a monomer in organic diluents, whereas Cyanex 272 and 302 are dimeric, leading to distinct extraction stoichiometry and metal‑loading characteristics [2]. Moreover, the presence or absence of monothiophosphinic acid and phosphine sulfide impurities—common in commercial formulations—significantly modulates Co/Ni/Mn selectivity and physical phase stability [3]. Consequently, procurement decisions must be based on compound‑specific performance data rather than class‑level assumptions.

Quantitative Differentiation of Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid: Comparator-Based Evidence


Am(III)/Eu(III) Separation Factor: Purified Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid Achieves SF ≈ 5900 vs. Cyanex 302

Purified bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) exhibits an Am/Eu separation factor of approximately 5900, representing a ~30‑fold enhancement over the separation factor of ~200 observed for its mono‑thio analog Cyanex 302 under comparable nitrate media conditions [1][2].

Actinide-lanthanide separation Nuclear fuel reprocessing Solvent extraction

Co(II)/Ni(II) pH₀.₅ Separation: Cyanex 301 Exhibits ΔpH₀.₅ = 1.1 vs. 2.6 for Cyanex 302

In sulfate media, Cyanex 301 extracts cobalt and nickel at significantly lower and more closely spaced pH values than its analogs. The ΔpH₀.₅ (pH at 50% Ni extraction minus pH at 50% Co extraction) is 1.1 pH units for Cyanex 301, compared to 2.6 units for Cyanex 302 and 1.7 units for Cyanex 272 [1]. This indicates that Cyanex 301 extracts both metals from stronger acid but provides less Co/Ni separation in a single extraction stage.

Cobalt-nickel hydrometallurgy Laterite ore processing Acidic leach liquor extraction

Co(II)/Ni(II)/Mn(II) Selectivity Modulation: Synthetic DTPhos Mixtures Exhibit Altered Mn Extraction pH vs. Commercial Cyanex 301

Synthesized bis(2,4,4-trimethylpentyl)dithiophosphinic acid (DTPhos) mixtures containing monothiophosphinic acid impurities extract Mn(II) at lower pH values than purified commercial Cyanex 301, while maintaining comparable Co(II) extraction efficiency with only moderate reduction in Co/Ni separation [1].

Extractant impurity effects Third-phase formation Laterite leach processing

Sc(III) Stripping Efficiency: Cyanex 301 Requires 5.8 M H₂SO₄ for 75% Single‑Stage Stripping vs. 3.5 M H₂SO₄ for Cyanex 302 (78%)

Single‑stage stripping of Sc(III) from loaded Cyanex 301 requires 5.8 mol/L H₂SO₄ to achieve 75% recovery, whereas Cyanex 302 achieves 78% stripping with only 3.5 mol/L H₂SO₄—a 66% higher acid concentration requirement for inferior recovery [1].

Metal stripping efficiency Acid consumption Process economics

Third‑Phase Formation Suppression: Synthetic DTPhos Mixtures Avoid Third‑Phase Formation in Methanesulfonate Media at Elevated pH

Unlike commercial Cyanex 301, synthesized bis(2,4,4-trimethylpentyl)dithiophosphinic acid (DTPhos) mixtures containing monothiophosphinic acid impurities do not exhibit third‑phase formation at elevated pH values in methanesulfonate media [1].

Phase stability Methanesulfonate media Extractant formulation

Extractant Aggregation State: Cyanex 301 Exists as Monomer vs. Dimeric Cyanex 272 and Cyanex 302

Vapor pressure osmometry measurements in toluene demonstrate that Cyanex 301 exists as a monomer, whereas Cyanex 272 and Cyanex 302 are dimeric [1]. This fundamental difference in aggregation state alters extraction stoichiometry and metal‑loading characteristics.

Extraction stoichiometry Aggregation behavior Metal loading capacity

Optimal Procurement Scenarios for Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid Based on Quantitative Differentiation


Trivalent Actinide/Lanthanide Partitioning in Advanced Nuclear Fuel Cycles

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid is the extractant of choice for separating Am(III) from Eu(III) in nuclear fuel reprocessing, achieving an Am/Eu separation factor of ~5900 after purification—a ~30‑fold enhancement over Cyanex 302 [1]. This performance enables single‑stage separation of minor actinides from lanthanide fission products, a critical requirement for partitioning‑and‑transmutation strategies that cannot be met by Cyanex 272 (which favors Eu over Am) or unpurified Cyanex 301.

Direct Co‑Extraction of Nickel and Cobalt from Strongly Acidic Laterite Leach Liquors

For laterite ore processing where leach liquors are strongly acidic (pH < 1), Cyanex 301 uniquely enables direct extraction of both Ni(II) and Co(II) without prior neutralization, as evidenced by its ΔpH₀.₅ of only 1.1 pH units between the two metals [1]. In contrast, Cyanex 272 and Cyanex 302 require higher pH (4–7) for effective extraction, necessitating costly neutralization steps. The trade‑off is reduced Co/Ni separation per stage compared to Cyanex 302, which must be addressed through subsequent processing steps.

Methanesulfonate‑Based Flowsheets Requiring Third‑Phase Stability

When operating in methanesulfonate media at elevated pH, synthetic DTPhos mixtures containing monothiophosphinic acid impurities should be procured over commercial Cyanex 301, as the former eliminates third‑phase formation that otherwise causes phase disengagement failure and crud accumulation [1]. This physical stability advantage is critical for continuous solvent extraction circuits where operational reliability is paramount.

Scandium Recovery with Favorable Stripping Economics

For Sc(III) recovery applications where stripping acid consumption is a primary cost driver, Cyanex 302 is preferred over Cyanex 301 because Cyanex 301 requires 5.8 mol/L H₂SO₄ to achieve only 75% single‑stage stripping, compared to 3.5 mol/L H₂SO₄ for 78% stripping with Cyanex 302 [1]. Procuring Cyanex 301 for Sc recovery is justified only when its higher selectivity for Lu(III) over other metals outweighs the increased acid consumption and lower stripping efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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